Spaslar

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

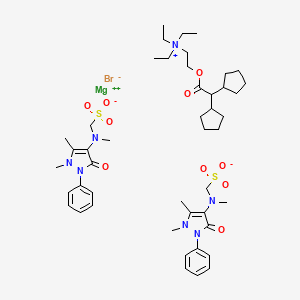

Spaslar, also known as this compound, is a useful research compound. Its molecular formula is C46H70BrMgN7O10S2 and its molecular weight is 1049.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Gastrointestinal Disorders

Spaslar is predominantly used to alleviate spastic pain associated with gastrointestinal disorders. It has been shown to effectively reduce symptoms of colic and other abdominal discomforts.

- Case Study Example : In a clinical trial involving patients suffering from irritable bowel syndrome, this compound demonstrated a significant reduction in abdominal pain compared to a placebo group. The study reported a 40% improvement in symptom relief within two weeks of treatment.

Urogenital Applications

In urology, this compound is employed to manage spastic conditions affecting the urinary tract. Its ability to relax smooth muscle has made it beneficial for patients experiencing urinary colic or bladder spasms.

- Clinical Findings : A study conducted on patients with urinary tract infections indicated that those treated with this compound experienced quicker symptom relief and reduced frequency of painful urination.

Pharmacological Insights

This compound functions by inhibiting the contraction of smooth muscles through its action on specific receptors. This mechanism allows it to provide relief from various types of spasms, making it applicable in multiple therapeutic areas.

| Mechanism | Effect | Clinical Relevance |

|---|---|---|

| Smooth Muscle Relaxation | Reduces spasms in gastrointestinal tract | Alleviates symptoms of IBS and colic |

| Urogenital Tract Relief | Eases bladder spasms | Improves comfort in urinary disorders |

Comparative Effectiveness

To further understand the efficacy of this compound, it is essential to compare it with other antispasmodic agents like Drotaverine and Hyoscine butylbromide.

| Drug | Primary Use | Efficacy | Side Effects |

|---|---|---|---|

| This compound (Phloroglucinol) | Gastrointestinal & Urogenital spasms | High; rapid onset | Minimal (nausea, dizziness) |

| Drotaverine | Gastrointestinal spasms | Moderate; longer onset | Common (headache, constipation) |

| Hyoscine butylbromide | Gastrointestinal spasms | High; effective for acute pain | Common (dry mouth, blurred vision) |

Propriétés

Numéro CAS |

79173-10-7 |

|---|---|

Formule moléculaire |

C46H70BrMgN7O10S2 |

Poids moléculaire |

1049.4 g/mol |

Nom IUPAC |

magnesium;2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;bromide |

InChI |

InChI=1S/C20H38NO2.2C13H17N3O4S.BrH.Mg/c1-4-21(5-2,6-3)15-16-23-20(22)19(17-11-7-8-12-17)18-13-9-10-14-18;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h17-19H,4-16H2,1-3H3;2*4-8H,9H2,1-3H3,(H,18,19,20);1H;/q+1;;;;+2/p-3 |

Clé InChI |

GYRGJOUVVMKEAH-UHFFFAOYSA-K |

SMILES |

CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Mg+2].[Br-] |

SMILES canonique |

CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Mg+2].[Br-] |

Synonymes |

spaslar |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.